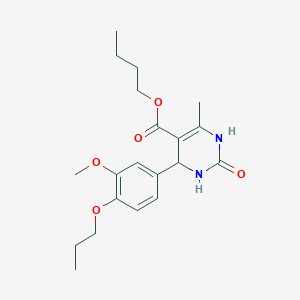![molecular formula C25H26N2OS B5200624 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential pharmacological properties, particularly in the field of neuroscience. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-anxiety, and antidepressant effects. In
作用机制
The exact mechanism of action of 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anti-anxiety effects.
Biochemical and Physiological Effects:
1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in the brain and to increase the levels of certain neurotransmitters, including serotonin and dopamine. In addition, this compound has been shown to have anti-anxiety and antidepressant effects, which may be related to its modulation of the serotonergic and dopaminergic systems in the brain.
实验室实验的优点和局限性
One advantage of using 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. In addition, this compound has been extensively studied for its potential pharmacological properties, which makes it a valuable tool for investigating the mechanisms of action of other compounds. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
未来方向
There are numerous future directions for the study of 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine. One direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of its potential use as a diagnostic tool for certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine involves a multi-step process that includes the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting product with phenylthioacetic acid. The final product is obtained through the reaction of the intermediate product with phenylacetic acid. This synthesis method has been well established in the literature and has been used in numerous studies to obtain 1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine for further research.
科学研究应用
1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine has been extensively studied for its potential pharmacological properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-anxiety, and antidepressant effects. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as a diagnostic tool for certain types of cancer.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-25(27-18-16-26(17-19-27)20-21-10-4-1-5-11-21)24(22-12-6-2-7-13-22)29-23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDSCBGMMWJKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)

![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![N-methyl-4-nitro-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5200621.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)